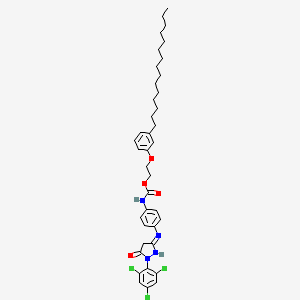

2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate

Description

Pentadecylphenoxy Chain

The 3-pentadecylphenoxy moiety ($$ \text{C}{15}\text{H}{31}\text{C}6\text{H}4\text{O}- $$) introduces substantial hydrophobicity and conformational flexibility. The pentadecyl (15-carbon) alkyl chain promotes:

- Lipid membrane affinity : Critical for cellular uptake in bioactive molecules.

- Thermal stability : Long alkyl chains reduce crystallization, as seen in cardanol-based porphyrins ($$ \Delta T_{\text{decomp}} > 300^\circ \text{C} $$).

- Solubility modulation : Balances polar carbamate/pyrazole regions with nonpolar environments.

Table 2: Comparative effects of alkyl chain length on material properties

| Alkyl Chain | Solubility in CH$$2$$Cl$$2$$ | Thermal Decomposition (°C) | LogP |

|---|---|---|---|

| C$$_5$$ | High | 220–250 | 3.2 |

| C$$_{15}$$ | Moderate | 300–320 | 8.7 |

| C$$_{20}$$ | Low | 310–330 | 10.1 |

Trichlorophenyl-Substituted Pyrazole

The 2,4,6-trichlorophenyl group attached to the pyrazole ring exerts three key effects:

- Electron-withdrawing induction : Chlorine’s -I effect stabilizes the pyrazole’s conjugated π-system, enhancing oxidative stability.

- Steric hindrance : Ortho-chlorines restrict rotational freedom, favoring planar conformations for π-π stacking.

- Bioactivity potentiation : Trichlorophenyl moieties in fenamic acid derivatives show enhanced COX inhibition ($$ \text{IC}_{50} $$ 0.8 μM vs. 5.2 μM for phenyl).

Quantum mechanical calculations on analogous trichlorophenyl systems reveal a dipole moment of 4.2 Debye, facilitating polar interactions in binding pockets.

Research Landscape for Pyrazole-Carbamate Hybrid Compounds

Pyrazole-carbamate hybrids merge the pharmacophoric features of both groups:

- Pyrazole : Aromatic heterocycle with hydrogen-bonding sites ($$ \text{N-H} $$, carbonyl) for target engagement.

- Carbamate : Hydrolytically tunable linker for prodrug activation or polymer crosslinking.

Table 3: Recent applications of pyrazole-carbamate hybrids

The target compound’s structure suggests dual functionality:

- The pyrazole-tritylchlorophenyl core could engage biological targets via halogen bonding and π-stacking.

- The pentadecylphenoxy-carbamate region may enable lipid bilayer integration or polymer compatibilization.

Molecular dynamics simulations on analogous systems show carbamate oxygen ($$ \text{O} $$) participates in 2.9 Å hydrogen bonds with Thr254 in α-glucosidase, while pyrazole nitrogen ($$ \text{N} $$) coordinates Mg$$^{2+}$$ ions in metalloenzymes.

Properties

CAS No. |

33899-51-3 |

|---|---|

Molecular Formula |

C39H49Cl3N4O4 |

Molecular Weight |

744.2 g/mol |

IUPAC Name |

2-(3-pentadecylphenoxy)ethyl N-[4-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]carbamate |

InChI |

InChI=1S/C39H49Cl3N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-29-17-15-18-33(25-29)49-23-24-50-39(48)44-32-21-19-31(20-22-32)43-36-28-37(47)46(45-36)38-34(41)26-30(40)27-35(38)42/h15,17-22,25-27H,2-14,16,23-24,28H2,1H3,(H,43,45)(H,44,48) |

InChI Key |

RLZCJKPEVBDVNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCCOC(=O)NC2=CC=C(C=C2)N=C3CC(=O)N(N3)C4=C(C=C(C=C4Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Formation of the Pentadecylphenoxy Group: This step involves the alkylation of phenol with pentadecyl bromide in the presence of a base such as potassium carbonate.

Synthesis of the Pyrazolyl Group: The pyrazolyl group is synthesized by the reaction of 2,4,6-trichlorophenylhydrazine with an appropriate diketone under acidic conditions.

Coupling of the Pentadecylphenoxy and Pyrazolyl Groups: The pentadecylphenoxy group is then coupled with the pyrazolyl group using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Formation of the Carbamate Linkage: The final step involves the reaction of the coupled product with ethyl chloroformate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The phenoxy and pyrazolyl groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The carbonyl group in the pyrazolyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of phenoxyquinone and pyrazolyl ketone derivatives.

Reduction: Formation of pyrazolyl alcohol derivatives.

Substitution: Formation of substituted trichlorophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity:

Research indicates that derivatives of compounds similar to 2-(3-Pentadecylphenoxy)ethyl carbamate exhibit significant anticancer properties. For instance, studies on polysaccharide nanovesicles that incorporate hydrophobic units like 3-pentadecylphenol have shown enhanced drug delivery capabilities for anticancer agents such as doxorubicin. These vesicles exhibit dual responsiveness to pH and enzymatic stimuli, which can be beneficial in targeting cancer cells more effectively .

2. Drug Delivery Systems:

The compound's structural features allow it to be utilized in drug delivery systems. Its hydrophobic nature can enhance the solubility and stability of poorly soluble drugs, making it a suitable candidate for formulating effective drug delivery vehicles. The modification of polysaccharides with hydrophobic segments facilitates the formation of vesicular structures that can encapsulate therapeutic agents, thus improving their bioavailability .

Material Science Applications

1. Surfactant Properties:

Due to its amphiphilic nature, the compound may serve as a surfactant in various formulations. Surfactants are critical in stabilizing emulsions and dispersions in pharmaceuticals and cosmetics. The long alkyl chain (pentadecyl group) contributes to the hydrophobic interactions necessary for reducing surface tension between different phases .

2. Polymer Chemistry:

In polymer chemistry, compounds like 2-(3-Pentadecylphenoxy)ethyl carbamate can be used as monomers or additives to modify the properties of polymers. The incorporation of such compounds can lead to enhanced mechanical properties, thermal stability, and chemical resistance in polymeric materials, making them suitable for advanced applications in coatings and composites.

Environmental Applications

1. Biodegradable Materials:

The development of environmentally friendly materials is a growing field of interest. Compounds that can be derived from natural sources or modified to enhance biodegradability are being researched for their potential use in sustainable materials. The incorporation of long-chain fatty acids into polymer matrices can improve the biodegradability of plastics, thus addressing environmental concerns related to plastic waste.

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The trichlorophenyl and pyrazolyl groups are particularly important for its biological activity, as they can interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound belongs to a broader class of pyrazole-carbamate derivatives. Key structural analogs identified from the evidence include:

Key Structural Differences and Implications

Substituent Effects on Lipophilicity: The 3-pentadecylphenoxyethyl chain in the target compound enhances lipophilicity compared to shorter chains (e.g., fenoxycarb’s ethyl group) . This may improve membrane permeability and environmental persistence. Trichlorophenyl vs.

Functional Group Variations: Carbamate vs. Carbothioamide: Carbamates (target, fenoxycarb) are hydrolytically less stable than carbothioamides (), affecting their mechanism of action. Carbamates often act as acetylcholinesterase inhibitors in pesticides, while carbothioamides may exhibit metal-binding properties relevant to anticancer activity .

Bioactivity Trends: Pesticidal Activity: Fenoxycarb’s phenoxyphenoxy group enables insect juvenile hormone mimicry. The target compound’s trichlorophenyl and long alkyl chain may broaden pesticidal efficacy or confer resistance to degradation . Anticancer Potential: Pyrazole-carbothioamides () show promise in inducing ferroptosis (a form of cell death) in oral squamous cell carcinoma (OSCC). The target compound’s pyrazole-carbamate structure could similarly target redox pathways but with distinct kinetics due to carbamate reactivity .

Research Findings and Mechanistic Insights

Synthesis and Structural Analysis :

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with diketones, followed by functionalization (e.g., carbamation). Structural confirmation relies on X-ray crystallography (using SHELX ) and graphical rendering tools like ORTEP-III .Bioactivity Hypotheses :

Biological Activity

The compound 2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the trichlorophenyl moiety and the pyrazole ring are particularly significant as they are known to influence the compound's interaction with biological targets.

Research indicates that compounds similar to this carbamate exhibit various mechanisms of action:

- Anticancer Activity : The pyrazole derivatives are known for their anticancer properties. They may inhibit specific kinases involved in cancer cell proliferation and survival.

- Anti-inflammatory Effects : Some studies suggest that this class of compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : The presence of long alkyl chains (like pentadecyl) may enhance membrane permeability, allowing these compounds to exert antimicrobial effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antitumor Efficacy : A study demonstrated that a related pyrazole derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Inflammation Model : In a murine model of inflammation, treatment with a structurally similar compound resulted in a marked reduction in paw swelling and histological evidence of reduced inflammation.

- Antimicrobial Testing : A series of tests against various bacterial strains showed that compounds with similar alkyl substitutions exhibited potent antimicrobial activity, particularly against Staphylococcus aureus.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity. For instance:

- Hydrophobicity : The pentadecyl group increases lipophilicity, improving cellular uptake and bioavailability.

- Substituted Pyrazoles : Variations in the pyrazole structure can lead to significant differences in potency against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.